1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring, and a trifluoromethoxybenzoyl group
Preparation Methods
The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and pyrrolidine rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and specific solvents are often used in these reactions.
Scientific Research Applications
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-(trifluoromethoxy)benzyl)pyrrolidin-3-yl)methanamine and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one share structural similarities.
Uniqueness: The presence of the trifluoromethoxybenzoyl group and the specific arrangement of the benzodiazole and pyrrolidine rings confer unique chemical and biological properties to the compound.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRLURCEBTMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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